Product packaging for Dispegatrine(Cat. No.:CAS No. 102488-56-2)

Dispegatrine

Cat. No.: B012261
CAS No.: 102488-56-2
M. Wt: 648.8 g/mol
InChI Key: ZYQNRMXWHKJVLH-FDWQPRGYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

Dispegatrine (CAS Number: 102488-56-2) is a complex, bisphenolic bisquaternary indole alkaloid of significant interest in natural product and medicinal chemistry research. It is a C-2 symmetric homodimer of the monomeric alkaloid spegatrine, isolated from plant species such as Rauwolfia verticillata . Research Applications and Value: this compound serves as a valuable compound for pharmacological and synthetic studies. Its primary research value lies in its potent antihypertensive activity . Studies have shown that this compound acts as an α1- and α2-adrenergic receptor antagonist , with an affinity for these receptors that is approximately an order of magnitude greater than that of its monomeric counterpart, spegatrine . This makes it a compelling subject for structure-activity relationship (SAR) studies and research into cardiovascular diseases. From a chemical synthesis perspective, this compound represents a challenging target due to its axial chirality at the C(9)-C(9′) biaryl bond. The first total synthesis was achieved via a late-stage, thallium(III)acetate-mediated intermolecular oxidative coupling, which constructed the critical biaryl bond with complete regio- and stereocontrol, yielding exclusively the naturally occurring P-configuration . This synthetic approach provides a biomimetic route for producing this rare bisindole and its analogues for further biological evaluation. Please Note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H48N4O4+2 B012261 Dispegatrine CAS No. 102488-56-2

Properties

CAS No.

102488-56-2

Molecular Formula

C40H48N4O4+2

Molecular Weight

648.8 g/mol

IUPAC Name

(15E)-15-ethylidene-8-[(15E)-15-ethylidene-7-hydroxy-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-8-yl]-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol

InChI

InChI=1S/C40H46N4O4/c1-5-19-15-43(3)29-13-23-35-27(41-39(23)31(43)11-21(19)25(29)17-45)7-9-33(47)37(35)38-34(48)10-8-28-36(38)24-14-30-26(18-46)22-12-32(40(24)42-28)44(30,4)16-20(22)6-2/h5-10,21-22,25-26,29-32,41-42,45-46H,11-18H2,1-4H3/p+2/b19-5-,20-6-

InChI Key

ZYQNRMXWHKJVLH-FDWQPRGYSA-P

SMILES

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C(=C(C=C5)O)C6=C(C=CC7=C6C8=C(N7)C9CC1C(C(C8)[N+]9(CC1=CC)C)CO)O)CO)C

Isomeric SMILES

C/C=C/1\C2C(C3[N+](C1)(C(C2)C4=C(C3)C5=C(N4)C=CC(=C5C6=C(C=CC7=C6C8=C(N7)C9[N+]1(C(C8)C(C(C9)/C(=C\C)/C1)CO)C)O)O)C)CO

Canonical SMILES

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C(=C(C=C5)O)C6=C(C=CC7=C6C8=C(N7)C9CC1C(C(C8)[N+]9(CC1=CC)C)CO)O)CO)C

Synonyms

Dispegatrine

Origin of Product

United States

Structural Elucidation and Stereochemical Assignment of Dispegatrine

Methodologies Employed for Absolute Configuration Determination

Determining the absolute configuration of chiral molecules, including complex alkaloids, is crucial as enantiomers can exhibit different biological activities. purechemistry.org Various techniques are employed for this purpose. X-ray crystallography is considered a common and powerful method, involving the analysis of X-ray diffraction patterns from a crystal of the molecule to obtain a three-dimensional electron density map. purechemistry.orglibretexts.orglibretexts.orgic.ac.uk This map provides information about atomic arrangement and allows for absolute configuration determination. purechemistry.org

Other methods include NMR spectroscopy, which can utilize chiral auxiliaries or solvents to induce differential spectral signals for diastereomers, aiding in configuration assignment by comparison to known compounds. purechemistry.org Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, and comparing the CD spectrum to reference spectra can help determine absolute configuration. purechemistry.org Chemical reactions with chiral reagents or catalysts can also yield diastereomeric products whose relative configurations can be analyzed to deduce the absolute configuration of the starting material. purechemistry.org Computational methods, such as density functional theory (DFT) calculations, can be used to predict molecular properties, including those related to chiral centers, to determine absolute configuration based on energetically favorable arrangements. purechemistry.org

Elucidation of Axial Chirality at the Biaryl Axis in P-(+)-Dispegatrine

Dispegatrine possesses a C9-C9' biaryl axis, which gives rise to axial chirality. nih.govnih.gov The axial chirality of P-(+)-dispegatrine and related dimeric structures has been established through X-ray crystallography. nih.govnih.gov Specifically, X-ray analysis of key intermediates, such as a lochnerine (B1675002) dimer and a C(9)-C(9') biaryl compound, confirmed the axial configuration as P(S). nih.govnih.gov

The total synthesis of P-(+)-dispegatrine involved a crucial late-stage thallium(III)-mediated intermolecular oxidative dehydrodimerization to form the C9-C9' biaryl axis. nih.gov The stereocontrol observed in this coupling step is attributed to the asymmetric induction by the natural sarpagine (B1680780) configuration of the lochnerine monomer. nih.gov This stereocontrol was supported by model studies. nih.gov The rigid sarpagine framework and existing stereogenic centers in the monomer unit were found to exert complete atropselective control during the biaryl coupling, leading to the formation of a single atropodiastereomer. nih.gov

Challenges in Dimeric Sarpagine Indole (B1671886) Alkaloid Structural Analysis

Structural analysis of dimeric sarpagine indole alkaloids can be challenging. nih.gov Early methods for elucidating the structure of complex dimeric indole alkaloids relied on techniques like 13C NMR spectroscopy, often involving comparison with the spectra of monomeric units. ird.fr However, assigning 13C NMR spectra could be difficult, particularly in differentiating CH, CH2, and CH3 carbons using techniques like off-resonance decoupling, which was insensitive. ird.fr Proton NMR could also be challenging due to small coupling constants in certain molecular geometries, making assignments difficult with only proton decoupling. ird.fr Mass spectrometry provided important information on the molecular ion and composition but often yielded limited fragmentation data. ird.fr

The complexity of these structures, especially when unexpected rearrangements occur, further complicates the elucidation process. ird.fr The presence of multiple chiral centers and, in the case of this compound, axial chirality, necessitates robust methods for stereochemical assignment. The initial isolation of this compound, for instance, established its planar structure but did not fully resolve the axial stereochemistry at the biaryl axis based solely on initial spectroscopic data. nih.gov The low yields often obtained in early semisynthetic attempts also posed challenges for obtaining sufficient material for comprehensive analysis. nih.gov

Biosynthetic Considerations and Precursors of Dispegatrine

Proposed Biogenetic Pathways for Bisindole Alkaloid Formation

Bisindole alkaloids are generally considered to arise from the late-stage coupling of two monomeric indole (B1671886) alkaloid units in higher plants. nih.govmdpi.com The structural diversity observed in bisindoles is a result of the different monomeric units involved and the various modes of coupling. nih.govrsc.org While the precise biosynthetic mechanisms for many dimeric natural products remain to be fully elucidated, enzymatic dimerization through processes like aerobic single-electron oxidation of tryptophan derivatives is known to occur in the biosynthesis of some indole alkaloids. researchgate.netacs.org

Proposed biogenetic pathways for bisindole formation often involve nucleophilic additions or oxidative coupling reactions between monomeric precursors. nih.govrsc.org For instance, some pathways suggest nucleophilic attack of a carbon atom on one monomeric unit onto an electrophilic center of another. nih.govrsc.org Alternatively, oxidative coupling, particularly of phenolic or non-phenolic substrates, is a significant mechanism for forming the biaryl linkages found in many bisindole alkaloids, including dispegatrine. tib.eunih.govnih.gov Cytochrome P450 enzymes have been implicated in oxidative coupling reactions leading to dimeric indole alkaloids. nih.gov

Role of Monomeric Sarpagine (B1680780) Units (e.g., Spegatrine (B1681066), Lochnerine) in this compound Assembly

This compound is a dimeric sarpagine alkaloid, meaning it is formed from the coupling of two sarpagine-type monomeric units. mdpi.comtib.eunih.govnih.govuni-konstanz.de Specifically, (+)-dispegatrine is understood to be furnished via the oxidative coupling of spegatrine. rsc.orgtib.eu Another sarpagine alkaloid, lochnerine (B1675002), has also been explored in the context of this compound synthesis, with a non-phenolic oxidative coupling of lochnerine being employed in a total synthesis of P-(+)-dispegatrine. nih.govnih.gov

Sarpagine alkaloids, including spegatrine and lochnerine, are themselves derived from common biogenetic intermediates in the monoterpene indole alkaloid pathway. mdpi.commdpi.comuniversiteitleiden.nlnih.gov The biosynthesis of monoterpene indole alkaloids generally begins with the condensation of tryptamine (B22526) and secologanin (B1681713) catalyzed by strictosidine (B192452) synthase, yielding strictosidine, a key intermediate. acs.orguniversiteitleiden.nlmdpi.comrsc.org Downstream enzymatic steps lead to the formation of various sarpagine-type alkaloids. uni-konstanz.denih.gov The sarpagine framework contains an azabicyclo[3.3.1]nonane core, which is also found in related alkaloid families like the macroline (B1247295) and ajmaline (B190527) alkaloids, highlighting their shared biosynthetic origins. mdpi.comresearchgate.netnih.gov

Studies on the synthesis of this compound have utilized monomeric sarpagine units like spegatrine and lochnerine as precursors, providing insights into the potential late-stage dimerization in nature. nih.govnih.gov For example, a biomimetic partial synthesis of (+)-dispegatrine involved the oxidative phenolic coupling of spegatrine, albeit in low yield. mdpi.comnih.gov The total synthesis of P-(+)-dispegatrine has been achieved through a late-stage intermolecular oxidative dehydrodimerization of (+)-lochnerine. nih.govnih.gov

Chemical Logic and Enzymatic Hypothesis Underlying Dimerization

The dimerization of sarpagine units to form this compound is proposed to occur through an oxidative coupling mechanism. tib.eunih.govnih.gov In the case of spegatrine, which possesses a phenolic hydroxyl group, oxidative phenolic coupling has been suggested. rsc.orgtib.eu This process would involve the oxidation of the phenolic hydroxyl group to a phenoxy radical, which could then undergo dimerization. tib.eu

For the non-phenolic coupling of lochnerine, a Scholl-type oxidative coupling has been explored in synthetic approaches. nih.govnih.gov This type of reaction involves the formation of a biaryl bond through the oxidation of aromatic rings. nih.gov

While the specific enzymes catalyzing the dimerization of sarpagine units to form this compound in vivo have not been fully characterized, the involvement of oxidoreductases, such as cytochrome P450 enzymes, is hypothesized for oxidative coupling reactions in alkaloid biosynthesis. researchgate.netacs.orgnih.govrsc.org These enzymes can facilitate the formation of radical intermediates necessary for dimerization. researchgate.netacs.orgtib.eu The stereochemical outcome of the dimerization, leading to a specific atropodiastereomer of this compound, suggests that the process is likely enzyme-controlled in nature, with the existing chiral centers in the sarpagine monomer influencing the stereochemistry of the biaryl bond formation. nih.govnih.gov

The low yield observed in the oxidative phenolic coupling of spegatrine in a biomimetic synthesis compared to the higher yield achieved with non-phenolic coupling of lochnerine in a total synthesis highlights the complexity of these dimerization reactions and suggests that the natural process may involve specific enzymatic machinery to achieve efficiency and selectivity. rsc.orgnih.gov

Mechanisms of Biological Activity of Dispegatrine in Non Human Systems

Molecular Targets and Receptor Affinity

Dispegatrine functions as an antagonist at both alpha-1 (α1) and alpha-2 (α2) adrenergic receptors. wikipedia.org These receptors are G-protein coupled receptors that are targets for endogenous catecholamines such as norepinephrine (B1679862) and epinephrine. frontiersin.orgmdpi.com Studies comparing this compound to its monomeric precursor, spegatrine (B1681066), have indicated that the dimeric form possesses a greater antagonist affinity for alpha-adrenergic receptors. wikipedia.orgnih.gov Specifically, the affinity of this compound on both α1- and α2-adrenoceptors has been reported to be approximately an order of magnitude greater than that of spegatrine. nih.govmdpi.com Alpha-1 adrenergic receptors are typically Gq-coupled, leading to downstream effects involving phospholipase C, IP3, DAG, and increased intracellular calcium, while alpha-2 adrenergic receptors are primarily Gi-coupled, resulting in the inhibition of adenylyl cyclase and decreased cAMP levels. frontiersin.orgnih.govnih.gov As an antagonist, this compound would interfere with the binding of agonists to these receptors, thereby modulating these signaling pathways.

Investigations into Physiological Effects in In Vitro and In Vivo Models

Investigations into the physiological effects of this compound in non-human systems have demonstrated notable activity, particularly concerning the cardiovascular system. This compound has been shown to exhibit hypotensive activity. nih.govmdpi.com While detailed in vitro and in vivo studies specifically on this compound's hypotensive effects are documented in research, the precise mechanisms contributing to this effect in various models are linked to its alpha-adrenergic receptor antagonism. The hypotensive effect is a physiological outcome consistent with the blockade of alpha-adrenergic receptors, which play a significant role in regulating vascular tone and blood pressure. frontiersin.orgnih.gov The monomeric unit, spegatrine, has also demonstrated vasorelaxant activity in rat aorta and a hypotensive effect in normotensive rats in vivo. researchgate.netchemfaces.com Given this compound's higher affinity for alpha-adrenoceptors compared to spegatrine, its observed hypotensive activity is likely a direct consequence of this enhanced receptor interaction.

Interactions with Cellular Components and Biochemical Pathways

The biological activity of this compound in non-human systems is intrinsically linked to its interaction with alpha-adrenergic receptors and the subsequent modulation of intracellular signaling cascades. By acting as an antagonist at α1 and α2 receptors, this compound interferes with the normal signal transduction initiated by adrenergic agonists. frontiersin.orgnih.govnih.gov Alpha-1 receptor activation typically leads to the activation of phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. nih.gov Alpha-2 receptor activation, conversely, inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP), and can also influence ion channels. nih.govnih.govosti.gov As an antagonist, this compound would block the initiation of these cascades by endogenous ligands. While specific detailed studies on this compound's direct impact on every downstream component are limited in the provided information, its defined role as an alpha-adrenoceptor antagonist establishes its interaction with these fundamental cellular signaling pathways. Related studies on other sarpagine (B1680780) type alkaloids, such as lochnerine (B1675002), have indicated vasorelaxant effects potentially mediated through the inhibition of voltage-dependent calcium channels (VDC) and receptor-operated calcium channels (ROC), as well as partial nitric oxide (NO) release from endothelial cells. researchgate.netchemfaces.com While these findings pertain to a related compound, they suggest potential avenues for the cellular interactions and biochemical pathways influenced by alkaloids of this structural class, including this compound, in mediating their physiological effects.

Analogue Synthesis and Chemical Diversification of Dispegatrine and Sarpagine Scaffolds

Design and Synthesis of Dispegatrine Analogues

The design and synthesis of this compound analogues often leverage strategies developed for the synthesis of the sarpagine (B1680780) core and related indole (B1671886) alkaloids. This compound itself is a bisphenolic, bisquaternary alkaloid, and its total synthesis has been a notable achievement in organic chemistry. nih.govacs.org One key approach to the total synthesis of (+)-dispegatrine involved a late-stage thallium(III)-mediated intermolecular oxidative dehydrodimerization to construct the C9–C9′ biaryl axis. acs.org This crucial step demonstrated regio- and stereocontrol, with the internal asymmetric induction from the natural sarpagine configuration of the monomer lochnerine (B1675002) influencing the formation of a single atropodiastereomer. acs.org

Another biomimetic partial synthesis of (+)-dispegatrine explored oxidative phenolic coupling of the monomer spegatrine (B1681066), although this approach yielded a very low chemical yield (0.25%). wisconsin.edu Despite the low yield, it supported the hypothesis that this compound might originate biosynthetically via oxidative phenolic coupling. wisconsin.edu

Synthetic investigations toward this compound and its analogues have also explored different key steps, such as the 3-oxidopyridinium [5+2] cycloaddition and diazo-mediated ring expansion. tib.eu These methodologies aim to build the complex polycyclic framework characteristic of sarpagine alkaloids and their dimers. The development of unified synthetic strategies, such as the Pictet-Spengler reaction/Dieckmann cyclization process, has been instrumental in accessing the core structures of sarpagine, macroline (B1247295), and ajmaline (B190527) alkaloids, providing a foundation for analogue synthesis. wisconsin.edu

Exploration of Modified Sarpagine Indole Cores for Enhanced Bioactivity or Novel Applications

The sarpagine indole core is a privileged structure in medicinal chemistry due to its prevalence in biologically active natural products and its structural similarity to essential biomolecules like tryptophan and serotonin. wisconsin.edumdpi.com Modifications of this core structure are explored to identify analogues with enhanced bioactivity or novel applications.

Research on sarpagine-type indole alkaloids has revealed a range of biological activities, including NF-κB inhibitory activity and antileishmanial activity. researchgate.net For example, N(4)-methyltalpinine, a sarpagine alkaloid, demonstrated significant NF-κB inhibitory activity. researchgate.net Minor structural changes in related bisindole alkaloids, such as O-methylation or O-acetylation of macralstonine, have been shown to profoundly increase anti-Plasmodial activity, potentially due to increased lipophilicity facilitating cell membrane transport. mdpi.com

The cycloocta[b]-indole framework, common to sarpagine, macroline, and ajmaline alkaloids, has been a subject of biology-oriented synthesis (BIOS) to develop analogues as potential inhibitors against targets like Mycobacterium protein tyrosine phosphatase B (MptpB). nih.gov The stereochemistry at specific positions, such as the 'S' configuration at C(6) and C(10) and the presence of a β-ketoester moiety, have been identified as key features for inhibitory activity. nih.gov

Modified sarpagine cores have also been explored in the context of creating dimeric structures analogous to this compound. uni-konstanz.de Strategies enabling the synthesis of dimeric structure analogues, such as the utilization of Buchwald–Hartig coupling to aryl benzophenone (B1666685) hydrazones and their application in Fischer indole synthesis, are being investigated. uni-konstanz.de

Strategies for Expanding the Chemical Space around the this compound Scaffold

Expanding the chemical space around the this compound scaffold involves developing synthetic strategies that allow for the introduction of diverse substituents and structural variations. The complexity of the sarpagine and this compound structures necessitates sophisticated synthetic methodologies.

One strategy involves the use of unified synthetic approaches that can yield a variety of sarpagine-related alkaloids, which can then serve as building blocks or scaffolds for further modification. The Pictet-Spengler reaction, a key step in the synthesis of β-carbolines and indole alkaloids, has been widely used and adapted for the synthesis of sarpagine and related structures. researchgate.netnih.govmdpi.com Variations of this reaction, including those employing chiral catalysts or solid-phase support, contribute to the diversification of the resulting scaffolds. nih.govmdpi.com

Late-stage product differentiation is another crucial strategy for expanding chemical space. tib.eu This involves introducing variations at a later stage of the synthesis, starting from a common intermediate. This approach allows for the efficient generation of a library of analogues from a single synthetic pathway. tib.eu

The synthesis of dimeric structures like this compound through oxidative coupling presents an opportunity for diversification by modifying the monomeric units before dimerization or by exploring different coupling methodologies. nih.govacs.orgwisconsin.edu The stereochemical control observed in the oxidative dehydrodimerization of lochnerine highlights the importance of understanding and controlling chirality in the synthesis of these complex molecules. acs.org

Furthermore, the exploration of unnatural enantiomers of sarpagine-type alkaloids via enantiospecific synthetic routes expands the chemical space by providing access to stereoisomers that may possess different biological properties. wisconsin.edu

Computational Chemistry and Molecular Modeling of Dispegatrine

Conformational Analysis and Stereochemical Implications

Conformational analysis is essential for understanding the three-dimensional structure of Dispegatrine, which directly impacts its physical, chemical, and biological properties. The molecule's complex polycyclic framework, including the bis-arpaganium core and the biaryl linkage, allows for various low-energy conformations. uni-freiburg.de The stereochemical outcome of the synthesis of this compound, particularly the formation of the C9-C9' biaryl bond, is highly controlled, leading to the exclusive formation of a single atropodiastereomer. uni-freiburg.denih.gov This stereocontrol is attributed to internal asymmetric induction dictated by the inherent chirality of the sarpagine (B1680780) framework of the monomeric precursor, lochnerine (B1675002). nih.govuni.lu

Experimental techniques, such as X-ray crystallography, have been instrumental in establishing the absolute stereochemistry of this compound, confirming its axial chirality as P(S). nih.govuni.lu Computational methods can be used to explore the conformational landscape of this compound and its precursors, providing theoretical support for the observed stereoselectivity in synthesis. Studies on related systems have employed conformational analysis to understand the structural basis of reactions like the Pictet-Spengler cyclization, a key step in the synthesis of sarpagine-type alkaloids. nih.govbiotcm.net Furthermore, molecular modeling has been used in conjunction with spectroscopic data (IR, NMR) and X-ray diffraction to understand the conformation and presence of intramolecular interactions, such as hydrogen bonds, in related spiro compounds. nih.gov The exploration of interactions between the two heterocyclic units within this compound has also been a subject of investigation. wikipedia.org

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) of a molecule when bound to a biological target, such as a protein or enzyme. This method helps in understanding the potential interactions and estimating the binding affinity. While specific detailed molecular docking studies solely focused on this compound were not extensively found in the search results, studies on related indole (B1671886) alkaloids, including sarpagine derivatives and those isolated from Rauvolfia species (which also produce this compound's monomer, Spegatrine), provide relevant insights into the application of this technique in this compound class. wordpress.com

Molecular docking has been applied to study the interactions of indole alkaloids with ion channels, such as the hERG channel, to understand their potential effects on cardiac activity. wordpress.com These studies involve docking the ligands into the binding site of the target protein to identify favorable binding poses. This compound has been reported to exhibit a greater affinity for α1- and α2-adrenoreceptors compared to its monomeric precursor, Spegatrine (B1681066), suggesting these receptors as potential biological targets. While the specific docking studies detailing this compound's interaction with adrenergic receptors were not located, the comparative activity data implies a basis for such computational investigations. Molecular docking studies have also been conducted on other related compounds in the context of their potential biological activities.

Prediction of Binding Modes and Interaction Energies

The outcome of molecular docking studies includes the prediction of various potential binding modes and the estimation of interaction energies between the ligand (this compound) and the biological target. These predicted binding modes illustrate how the molecule is oriented within the binding site and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the complex.

Advanced Analytical Methodologies for Dispegatrine Research

Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution NMR, HRMS)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), are indispensable tools in the structural elucidation and confirmation of dispegatrine. NMR spectroscopy provides detailed information about the connectivity and environment of atoms within the molecule, while HRMS offers precise mass measurements, allowing for the determination of the elemental composition.

Studies involving the synthesis of this compound have utilized 1H NMR and HRMS to confirm the structure of the synthetic product by comparison with reported literature values for the natural product. nih.gov While general agreement in spectral data is observed, minor discrepancies in proton chemical shifts for specific positions, such as H-5,5′, have been noted. nih.gov To obtain improved spectroscopic data, derivatives like the bismethyl ether of this compound have been synthesized and subjected to 2D NMR correlation experiments, such as COSY, NOESY, DOSY, HMQC, HMBC, TOCSY, and HSQC, to unequivocally establish the positions of protons like H-3,3′ and H-5,5′. nih.goveag.com

HRMS provides accurate mass-to-charge ratio measurements, which are crucial for confirming the molecular formula of this compound and its synthetic intermediates. For instance, HRMS (EI-trisector) has been used to calculate and find the m/z values for related sarpagine (B1680780) derivatives, contributing to the confirmation of their elemental composition. nih.gov

The application of these techniques allows researchers to confirm the successful synthesis of this compound and to gain detailed insights into its molecular structure, even identifying subtle differences that may arise between samples or due to environmental factors.

X-ray Crystallography in Stereochemical Assignment and Dimer Characterization

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a molecule, providing definitive information about bond lengths, bond angles, and stereochemistry. For this compound, X-ray crystallography has been particularly important in establishing its axial chirality and confirming its dimeric structure. nih.govlsd-project.jp

This compound possesses a C(9)-C(9′) biaryl axis, and the apparent axial chirality at this axis was not initially determined solely through isolation and spectroscopic analysis. nih.govnih.gov X-ray analysis of crystalline samples of this compound or related dimeric intermediates, such as the lochnerine (B1675002) dimer, has been instrumental in establishing this axial chirality, which was determined to be P(S). nih.govnih.govlsd-project.jp

Furthermore, X-ray crystallography can provide insights into the solid-state packing of this compound molecules, potentially revealing details about intermolecular interactions and the nature of the dimer in a crystalline environment. While the initial structure of this compound was assigned during isolation, X-ray crystallography serves as the ultimate method for confirming the absolute stereochemistry and the precise arrangement of atoms in the molecule. nih.govwisconsin.edu

Chromatographic Methods for Isolation, Purification, and Analysis in Research Settings

Chromatographic methods are essential for the isolation, purification, and analysis of this compound from natural sources or synthetic reaction mixtures. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column chromatography is a widely used technique for the purification of this compound and its precursors. For example, column chromatographic purification has been employed to isolate dimeric intermediates before further reactions or crystallization for X-ray analysis. nih.gov The purification of this compound itself, particularly in its bisquaternary salt form, can be more challenging compared to related derivatives, highlighting the need for optimized chromatographic protocols. nih.govnih.gov

Thin Layer Chromatography (TLC) is often used for monitoring reaction progress and assessing the purity of fractions obtained from column chromatography. nih.govijcrt.org While not explicitly detailed for this compound in the provided context, TLC is a standard analytical tool in natural product isolation and organic synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both analytical and preparative purposes in the study of complex molecules like this compound. ijcrt.org HPLC allows for high-resolution separation, enabling the purification of this compound from mixtures and the analysis of its purity. Method development in liquid chromatography, including factors like mobile phase composition, gradient slope, temperature, and stationary phase chemistry, is crucial for achieving efficient isolation and purification of compounds, especially those with unique properties or limited solubility. waters.comchromatographyonline.com

Emerging Research Directions and Future Perspectives on Dispegatrine

Identification of Unexplored Biological Activities and Pharmacological Potentials

While detailed information specifically on Dispegatrine's biological activities is somewhat limited, compounds with similar structures, particularly other dimeric indole (B1671886) alkaloids from Tabernaemontana and Rauwolfia species, have demonstrated diverse pharmacological effects. ontosight.ainih.govwikipedia.orgmdpi.com this compound itself has been reported to exhibit anti-hypertensive activity with greater affinity for α1- and α2-adrenoreceptors compared to its monomer, spegatrine (B1681066). nih.govnih.govthieme-connect.com This suggests a potential for cardiovascular applications.

Based on research into related dimeric indole alkaloids, potential unexplored biological activities for this compound may include:

Anticancer activity nih.govwikipedia.org

Antimalarial activity nih.govwikipedia.org

Antimicrobial activity ontosight.ainih.govwikipedia.org

Anti-inflammatory activity ontosight.ainih.govwikipedia.org

Antioxidant properties ontosight.ai

Further research is needed to fully elucidate the specific biological profile of this compound and identify its precise molecular targets and mechanisms of action. ontosight.ai

Potential Biological ActivityEvidence from Related Compounds / this compound Research
Anti-hypertensiveReported for this compound, higher affinity for α1 and α2 adrenoreceptors than monomer. nih.govnih.govthieme-connect.com
AnticancerObserved in other dimeric indole alkaloids. nih.govwikipedia.org
AntimalarialObserved in other dimeric indole alkaloids. nih.govwikipedia.org
AntimicrobialObserved in this compound and other similar compounds. ontosight.ainih.govwikipedia.org
Anti-inflammatoryObserved in this compound and other similar compounds. ontosight.ainih.govwikipedia.org
AntioxidantObserved in this compound and other similar compounds. ontosight.ai

Innovations in Synthetic Accessibility and Scalability for Research Material

The structural complexity of dimeric indole alkaloids, including this compound, presents significant challenges for their synthesis. wikipedia.orgmdpi.combiotcm.net Low natural abundance also makes isolation from plant sources difficult and limits the availability of material for comprehensive research. nih.govwikipedia.org Therefore, developing efficient and scalable synthetic routes is crucial for advancing the research on this compound.

Innovations in synthetic methodologies, such as exploring alternative coupling strategies, optimizing reaction conditions, and developing asymmetric synthesis routes, are key future directions to improve the accessibility and scalability of this compound and its analogs for broader pharmacological evaluation and chemical biology studies. biotcm.netuwm.edu

Synthetic Approach HighlightKey FeatureOutcome
Thallium(III)-mediated oxidative dimerizationLate-stage intermolecular coupling of monomer units. nih.govnih.govthieme-connect.comFormation of the C(9)-C(9') biaryl bond with regio- and stereocontrol, yielding the natural atropodiastereomer. nih.govnih.govthieme-connect.com
Biomimetic strategyMimics proposed biosynthetic pathway. nih.govthieme-connect.comSupports the plausibility of a similar coupling in nature. nih.govthieme-connect.com
Total Synthesis (First Reported)Multi-step route from a simple precursor. nih.govAchieved P-(+)-Dispegatrine in 8.3% overall yield. nih.gov

Integration with Advanced Chemical Biology and Systems Biology Approaches

Integrating chemical biology and systems biology approaches is essential for a comprehensive understanding of this compound's interactions within biological systems. ontosight.aibiotcm.netchem960.comuct.ac.zauct.ac.zastanford.edu Chemical biology tools, such as synthetic probes and modified analogs, can be used to investigate protein binding, cellular uptake, and intracellular localization. chem960.comuct.ac.za

By combining these approaches, researchers can move beyond simply identifying biological activities to understanding how this compound exerts its effects at a molecular and cellular level, identifying specific protein targets, and mapping the perturbed biological pathways. ontosight.aichem960.comstanford.edu This integrated approach is crucial for assessing the therapeutic potential and identifying potential off-target effects.

Addressing Remaining Research Gaps in Dimeric Indole Alkaloid Understanding

Despite advances in the study of dimeric indole alkaloids, several research gaps remain, particularly concerning less-studied compounds like this compound. These gaps include:

Limited Availability: The low natural abundance and challenging synthesis restrict the amount of this compound available for extensive biological testing and diverse research applications. nih.govwikipedia.org

Incomplete Biological Profiling: While some potential activities are suggested by related compounds, a detailed and comprehensive biological evaluation of this compound across a range of assays and disease models is still needed. ontosight.ai

Mechanism of Action Elucidation: For many dimeric indole alkaloids, the precise molecular targets and detailed mechanisms by which they exert their biological effects are not fully understood. ontosight.aichem960.com

Structure-Activity Relationship (SAR) Studies: A lack of readily available analogs hinders comprehensive SAR studies, which are crucial for understanding how structural modifications influence biological activity and for rational drug design. biotcm.net

Complexity of Structure: The intricate and often stereochemically complex structures of dimeric indole alkaloids pose analytical and synthetic challenges. wikipedia.orgmdpi.com

Addressing these gaps requires continued efforts in developing more efficient synthetic methods, conducting thorough in vitro and in vivo biological evaluations, applying advanced chemical biology and systems biology techniques, and fostering collaborative research efforts.

Q & A

Q. What are the critical steps in the stereospecific total synthesis of Dispegatrine, and how do enantiomeric control mechanisms influence the final product's configuration?

The stereospecific synthesis of this compound relies on precise enantiomeric control during key cyclization and alkylation steps. Researchers should employ chiral auxiliaries or asymmetric catalysis to direct stereochemistry, as demonstrated in the total synthesis of P-(+)-Dispegatrine via indole alkaloid intermediates. Methodological rigor requires verifying each step's stereochemical outcome through techniques like X-ray crystallography or NOE NMR analysis .

Q. How should researchers design validation experiments to confirm this compound's bioactivity against specific molecular targets identified in preliminary studies?

Establish dose-response curves using standardized assays (e.g., enzyme inhibition or receptor binding) with appropriate positive/negative controls. Include orthogonal validation methods such as siRNA knockdown of putative targets followed by functional rescue experiments. Ensure biological replicates (n ≥ 3) and statistical power analysis to address variability, adhering to replication principles outlined in pharmacological study design .

Q. What spectroscopic techniques are most effective for characterizing this compound's structural configuration, and how can researchers avoid misinterpretation of spectral data?

Combine high-resolution mass spectrometry (HRMS) with 2D NMR (e.g., COSY, HMBC) to resolve complex spin systems. Cross-validate findings by comparing experimental data with computational simulations (e.g., DFT-based NMR chemical shift predictions). Document solvent effects and temperature-dependent spectral changes to minimize artifacts .

Advanced Research Questions

Q. What systematic approaches can resolve contradictions between reported synthetic yields of this compound in divergent catalytic systems?

Conduct comparative reaction kinetic studies under standardized conditions (temperature, solvent purity, catalyst loading) while monitoring intermediates via LC-MS/HPLC. Apply multivariate analysis to identify critical yield-determining factors (e.g., oxygen sensitivity, trace metal effects). Cross-validate findings through collaborative interlaboratory replication, as emphasized in rigorous synthetic methodology research .

Q. How can researchers optimize the late-stage functionalization of this compound analogs while preserving stereochemical integrity?

Implement parallel microscale reaction arrays with varying protecting groups and coupling agents, followed by chiral stationary phase HPLC analysis. Utilize DFT calculations to predict steric/electronic effects on stereoselectivity, then validate predictions through crystallographic characterization of key intermediates. This iterative computational-experimental approach aligns with contemporary natural product synthesis strategies .

Q. What methodologies enable the comparative analysis of this compound's pharmacological profile against structurally related sarpagine alkaloids?

Develop a standardized panel of in vitro assays (e.g., CYP450 inhibition, plasma protein binding) and in vivo pharmacokinetic models. Use structure-activity relationship (SAR) matrices to correlate structural variations (e.g., substituent patterns, ring conformations) with bioactivity differences. Apply cluster analysis to identify pharmacophore similarities, as detailed in comparative alkaloid studies .

Q. How should researchers address discrepancies in reported biological activity data for this compound across different cell-line models?

Perform meta-analyses of existing datasets to identify confounding variables (e.g., cell passage number, culture media composition). Design head-to-head comparative studies using isogenic cell lines under controlled conditions. Employ pathway enrichment analysis to contextualize cell-type-specific responses, ensuring alignment with reproducibility frameworks .

Methodological Guidance for Research Design

  • For synthesis challenges : Prioritize enantiomeric purity at each synthetic step using chiral chromatography or crystallographic validation .
  • For data contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .
  • For comparative studies : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to define variables and controls explicitly .

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